molecular formula C39H81N2O6P B1242568 N-Palmitoyldihydrosphingomyelin CAS No. 60322-02-3

N-Palmitoyldihydrosphingomyelin

Cat. No. B1242568
CAS RN: 60322-02-3
M. Wt: 705 g/mol
InChI Key: QHZIGNLCLJPLCU-QPPIDDCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-hexadecanoylsphinganine-1-phosphocholine is a sphingomyelin 34:0 in which the N-acyl group and sphingoid base are specified as hexadecanoyl and sphinganine respectively. It has a role as a human metabolite and a mouse metabolite. It is a sphingomyelin 34:0 and a N-acylsphinganine-1-phosphocholine. It derives from a hexadecanoic acid.

Scientific Research Applications

Inflammation and Neuroprotection

Palmitoylethanolamide (PEA) is a derivative of N-Palmitoyldihydrosphingomyelin known for its anti-inflammatory, analgesic, and neuroprotective properties. It is synthesized from phospholipids and plays a role in controlling inflammation and neurodegeneration. Specifically, PEA acts as a ligand for the peroxisome proliferator-activated receptor alpha (PPAR-α), influencing inflammatory processes and pain perception. The modulation of PEA levels through the inhibition of enzymes like N-acylethanolamine-hydrolyzing acid amidase (NAAA) has potential therapeutic implications for chronic inflammatory and neurodegenerative diseases (Alhouayek & Muccioli, 2014).

Glaucoma and Metabolomics

In the context of glaucoma, metabolomic studies have revealed significant differences in metabolic pathways involving compounds like palmitoylcarnitine and sphingolipids, including this compound derivatives. These findings underscore the potential of metabolomics in advancing our understanding of glaucoma and paving the way for personalized treatment approaches and new therapeutic options (Barbosa-Breda et al., 2017).

Psychiatric Disorders and Pain Syndromes

The metabolism of sphingolipids, including this compound, plays a crucial role in psychiatric disorders and pain syndromes. The sphingomyelinase/ceramide system, for instance, is linked to the effects of reactive oxygen species and proinflammatory cytokines in the central nervous system. Alterations in sphingolipid levels are observed in various psychiatric conditions, and their metabolic pathways may offer new targets for therapeutic intervention (Mühle et al., 2013).

Modulating Cellular Signaling

Tetraspanins, which interact with signaling molecules and produce unique cellular consequences, are regulated by post-translational modifications such as palmitoylation. This process can impact a host of cellular behaviors and disease states by regulating the distribution and function of proteins through modifications like this compound (Termini & Gillette, 2017).

properties

CAS RN

60322-02-3

Molecular Formula

C39H81N2O6P

Molecular Weight

705 g/mol

IUPAC Name

[(2S,3R)-2-(hexadecanoylamino)-3-hydroxyoctadecyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C39H81N2O6P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-38(42)37(36-47-48(44,45)46-35-34-41(3,4)5)40-39(43)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h37-38,42H,6-36H2,1-5H3,(H-,40,43,44,45)/t37-,38+/m0/s1

InChI Key

QHZIGNLCLJPLCU-QPPIDDCLSA-N

Isomeric SMILES

CCCCCCCCCCCCCCC[C@H]([C@H](COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCCCCCCCCCCCCCC)O

SMILES

CCCCCCCCCCCCCCCC(C(COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCCCCCCCCCCCCCC)O

Canonical SMILES

CCCCCCCCCCCCCCCC(C(COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCCCCCCCCCCCCCC)O

Other CAS RN

60322-02-3

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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